Methyl 4-oxo-3-(3-oxo-3-((2-(4-phenylpiperazin-1-yl)ethyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
Methyl 4-oxo-3-(2-{[2-(4-phenylpiperazin-1-yl)ethyl]carbamoyl}ethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a quinazoline core, a piperazine moiety, and a sulfanylidene group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of methyl 4-oxo-3-(2-{[2-(4-phenylpiperazin-1-yl)ethyl]carbamoyl}ethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinazoline intermediate.
Addition of the Sulfanylidene Group: The sulfanylidene group is incorporated through a thiolation reaction, typically using thiourea or similar reagents.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Methyl 4-oxo-3-(2-{[2-(4-phenylpiperazin-1-yl)ethyl]carbamoyl}ethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to a hydroxyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Scientific Research Applications
Methyl 4-oxo-3-(2-{[2-(4-phenylpiperazin-1-yl)ethyl]carbamoyl}ethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an anticancer, antiviral, or antimicrobial agent.
Chemical Biology: Researchers use this compound to probe biological pathways and identify potential drug targets.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of methyl 4-oxo-3-(2-{[2-(4-phenylpiperazin-1-yl)ethyl]carbamoyl}ethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to enhance the compound’s binding affinity to these targets, while the quinazoline core contributes to its overall biological activity. The sulfanylidene group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Methyl 4-oxo-3-(2-{[2-(4-phenylpiperazin-1-yl)ethyl]carbamoyl}ethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate can be compared with other quinazoline derivatives, such as:
Gefitinib: A quinazoline-based tyrosine kinase inhibitor used in cancer therapy.
Erlotinib: Another quinazoline derivative with similar applications in cancer treatment.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors.
The uniqueness of methyl 4-oxo-3-(2-{[2-(4-phenylpiperazin-1-yl)ethyl]carbamoyl}ethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate lies in its specific structural features, such as the presence of the piperazine and sulfanylidene groups, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C25H29N5O4S |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
methyl 4-oxo-3-[3-oxo-3-[2-(4-phenylpiperazin-1-yl)ethylamino]propyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H29N5O4S/c1-34-24(33)18-7-8-20-21(17-18)27-25(35)30(23(20)32)11-9-22(31)26-10-12-28-13-15-29(16-14-28)19-5-3-2-4-6-19/h2-8,17H,9-16H2,1H3,(H,26,31)(H,27,35) |
InChI Key |
QTVHFEZKNUBUHG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCN3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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